

An In-depth Technical Guide to 5-Methyl-2-nitroanisole

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Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

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This document provides a comprehensive technical overview of **5-Methyl-2-nitroanisole** (CAS No: 38512-82-2), a nitroaromatic compound utilized in various organic synthesis applications. It details the molecule's structural and physicochemical properties, outlines a representative synthetic protocol, and presents this information in a format tailored for chemical research and development.

Molecular Structure and Identification

5-Methyl-2-nitroanisole, also known as 2-methoxy-4-methyl-1-nitrobenzene, is a substituted aromatic ether.^[1] The structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The methoxy and methyl groups are activating and direct electrophilic substitution to the ortho and para positions. The IUPAC name for this compound is 2-Methoxy-4-methyl-1-nitrobenzene.^[1]

The molecular formula is C₈H₉NO₃.^[2] Key identifiers for this compound include:

- SMILES: COc1cc(C)ccc1--INVALID-LINK--=O
- InChI: 1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
- InChI Key: XCOUVPWGTSKINY-UHFFFAOYSA-N

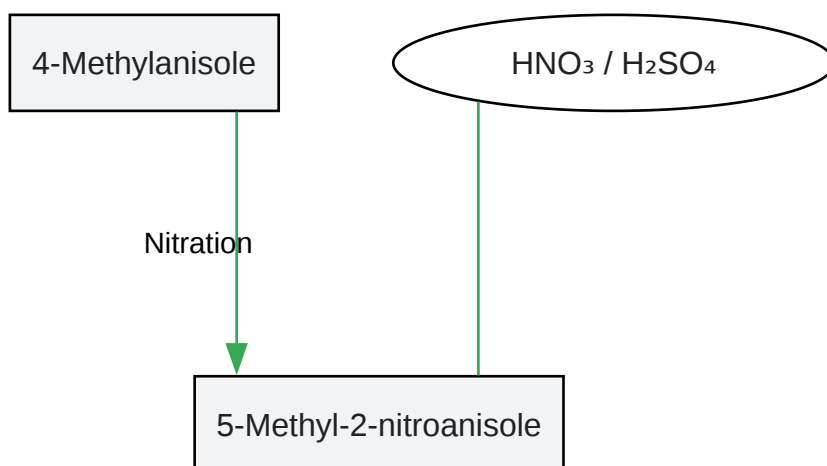
Physicochemical Properties

5-Methyl-2-nitroanisole is a light yellow to light brown solid at room temperature.^[2] It is soluble in organic solvents like ethanol, chloroform, and benzene, but insoluble in water. A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	167.16 g/mol	[2]
Melting Point	58-60 °C	[2]
Boiling Point	153 °C (at 12 Torr)	[2]
Density (Predicted)	1.180 ± 0.06 g/cm ³	[2]
LogP	2.29	[1]

Synthesis Pathway

The primary route for the synthesis of **5-Methyl-2-nitroanisole** is through the electrophilic nitration of 4-methylanisole (p-methylanisole). In this reaction, the electron-donating methyl and methoxy groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to them.



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Synthesis of **5-Methyl-2-nitroanisole** via nitration.

Experimental Protocol: Nitration of 4-Methylanisole

This section describes a representative experimental protocol for the synthesis of **5-Methyl-2-nitroanisole**, based on standard nitration procedures for activated aromatic compounds.

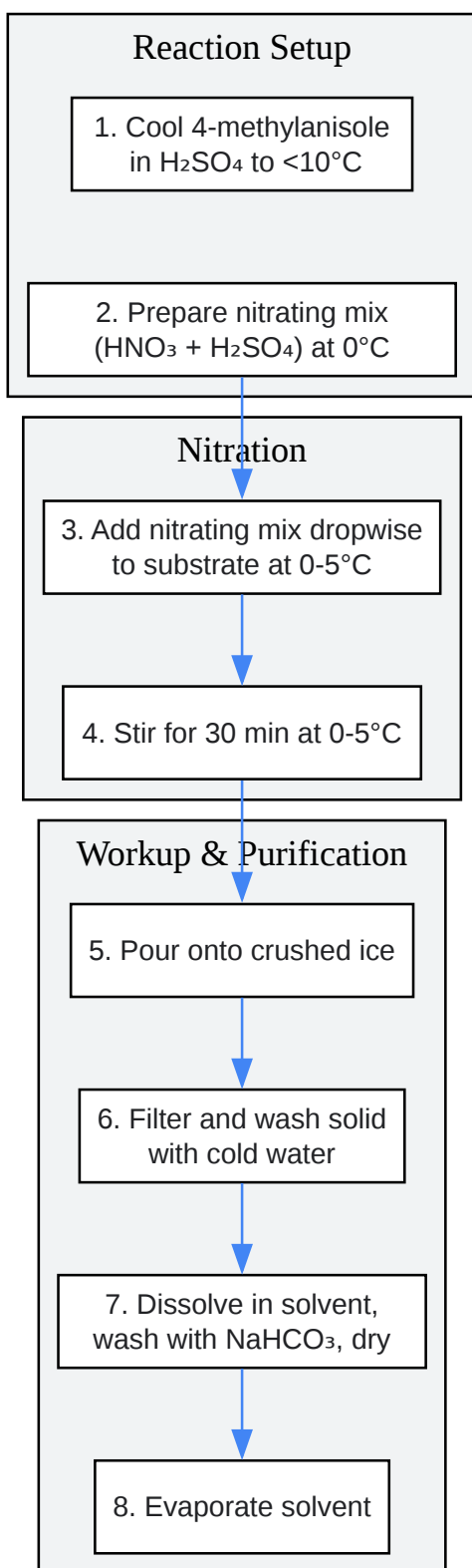
Materials:

- 4-Methylanisole
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 4-methylanisole.
- Slowly add concentrated sulfuric acid to the flask while stirring, maintaining the temperature below 10 °C.
- Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of 4-methylanisole over a period of 1-2 hours. It is critical to maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent over-nitration and side reactions.

- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
- Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
- Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution to remove acidic impurities, washed with water, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the purified **5-Methyl-2-nitroanisole**, which can be further purified by recrystallization if necessary.



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References

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. 5-METHYL-2-NITROANISOLE One Chongqing Chemdad Co. , Ltd [chemdad.com]
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